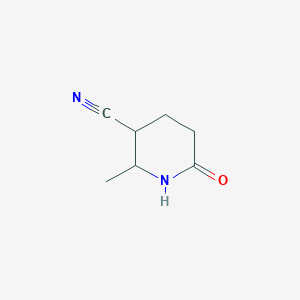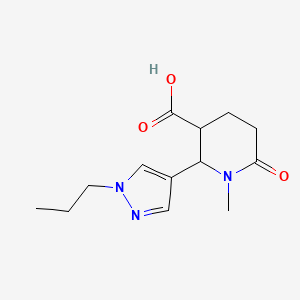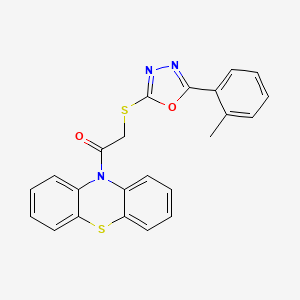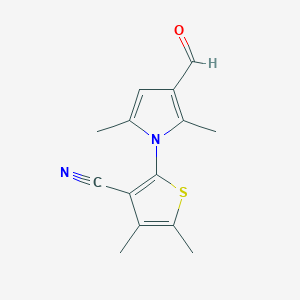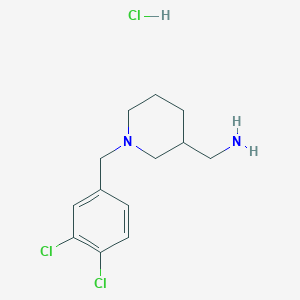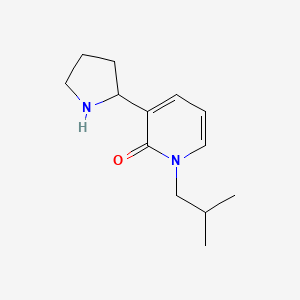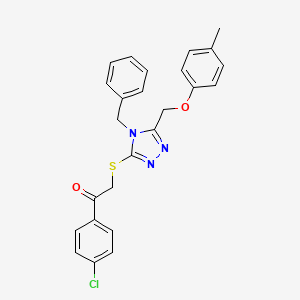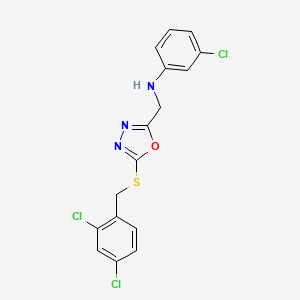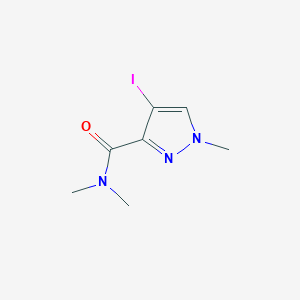
4-Iodo-N,N,1-trimethyl-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Iodo-N,N,1-trimethyl-1H-pyrazole-3-carboxamide is a heterocyclic compound that belongs to the pyrazole family. This compound is characterized by the presence of an iodine atom at the fourth position, a trimethyl group at the first position, and a carboxamide group at the third position of the pyrazole ring. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-N,N,1-trimethyl-1H-pyrazole-3-carboxamide can be achieved through various synthetic routes. One common method involves the iodination of N,N,1-trimethyl-1H-pyrazole-3-carboxamide using iodine and ammonium hydroxide . The reaction typically proceeds under mild conditions, yielding the desired product with high selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale iodination reactions using continuous flow reactors. This approach ensures consistent product quality and efficient use of reagents. The process may also incorporate purification steps such as recrystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Iodo-N,N,1-trimethyl-1H-pyrazole-3-carboxamide undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to yield different derivatives.
Cyclization Reactions: The pyrazole ring can participate in cyclization reactions to form more complex heterocyclic systems
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, pyrazolines, and other heterocyclic compounds. These products often exhibit unique chemical and biological properties, making them valuable in research and industrial applications .
Scientific Research Applications
4-Iodo-N,N,1-trimethyl-1H-pyrazole-3-carboxamide has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other specialty chemicals
Mechanism of Action
The mechanism of action of 4-Iodo-N,N,1-trimethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it can inhibit alcohol dehydrogenase enzymes, thereby influencing metabolic processes .
Comparison with Similar Compounds
Similar Compounds
4-Iodopyrazole: Similar in structure but lacks the trimethyl and carboxamide groups.
1H-Pyrazolo[3,4-b]pyridines: These compounds share the pyrazole core but have different substitution patterns and biological activities
Uniqueness
4-Iodo-N,N,1-trimethyl-1H-pyrazole-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the iodine atom and the trimethyl group enhances its reactivity and potential as a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C7H10IN3O |
|---|---|
Molecular Weight |
279.08 g/mol |
IUPAC Name |
4-iodo-N,N,1-trimethylpyrazole-3-carboxamide |
InChI |
InChI=1S/C7H10IN3O/c1-10(2)7(12)6-5(8)4-11(3)9-6/h4H,1-3H3 |
InChI Key |
QFCVFIWTFLLBDX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)N(C)C)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 3-methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylate](/img/structure/B11773261.png)

